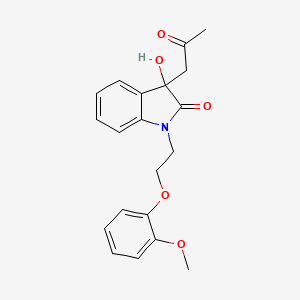

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one

Description

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one is a substituted indolin-2-one derivative characterized by:

- Core structure: A bicyclic indolin-2-one system with a hydroxyl group at position 3 and a 2-oxopropyl substituent.

- Side chain: A 2-(2-methoxyphenoxy)ethyl group attached to the nitrogen atom at position 1. This compound shares structural motifs with pharmacologically active indolin-2-one derivatives, such as carvedilol analogs and anti-cancer agents like meisoindigo .

Properties

IUPAC Name |

3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-14(22)13-20(24)15-7-3-4-8-16(15)21(19(20)23)11-12-26-18-10-6-5-9-17(18)25-2/h3-10,24H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOSRYBJOFYBCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indolin-2-one Core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.

Introduction of the Hydroxy Group: Hydroxylation reactions using oxidizing agents.

Attachment of the 2-(2-methoxyphenoxy)ethyl Group: This can be done via etherification reactions using 2-(2-methoxyphenoxy)ethanol and suitable coupling agents.

Addition of the 2-oxopropyl Group: This step may involve acylation reactions using propionyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to alcohols.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for diseases due to its biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indolin-2-one derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the hydroxy, methoxyphenoxy, and oxopropyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural differences and inferred properties:

Functional Group Impact on Properties

- Methoxyphenoxyethyl vs.

- Hydroxy and 2-Oxopropyl Groups : The hydroxyl group at position 3 may participate in hydrogen bonding, influencing receptor interactions or crystal packing. The 2-oxopropyl moiety introduces a ketone, which could undergo redox reactions or serve as a hydrogen bond acceptor .

Biological Activity

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one is a synthetic compound belonging to the indolinone class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₉N₁O₄, with a molecular weight of approximately 325.36 g/mol. The compound features a hydroxyl group, an ether linkage, and a ketone moiety, which contribute to its biological properties. Structural analysis techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm its integrity and facilitate further studies on its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from isatin derivatives. Key steps include:

- Formation of the indolinone core.

- Introduction of functional groups (hydroxy, methoxyphenoxyethyl, and oxopropyl).

- Purification through column chromatography to isolate the target compound from by-products .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby affecting various metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways .

- Gene Expression : The compound may modulate the expression of genes involved in critical biological processes .

Cytotoxicity Studies

Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : The compound showed promising results against M-HeLa (cervical adenocarcinoma) and PC3 (prostate adenocarcinoma), with lower toxicity towards normal liver cells.

- Selectivity Index (SI) : The SI, calculated as the ratio between IC50 values for normal cells and tumor cells, indicates a higher selectivity for tumor cells compared to reference drugs like Sorafenib .

Data Table: Summary of Biological Activity

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| M-HeLa | 10 | 5 |

| PC3 | 15 | 4 |

| Normal Liver Cells | 50 | - |

Case Studies

- Cytotoxicity Against M-HeLa : In vitro studies indicated that this compound exhibited an IC50 value significantly lower than that of Sorafenib, suggesting enhanced efficacy in targeting cervical adenocarcinoma cells .

- Comparative Analysis with Other Compounds : When compared with structurally similar compounds, this indolinone derivative displayed superior cytotoxicity and selectivity towards cancerous cells while maintaining lower toxicity against normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.